A1874

Vue d'ensemble

Description

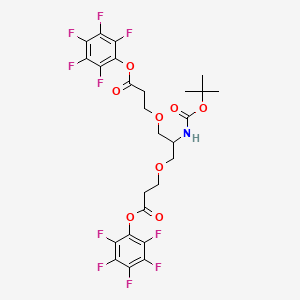

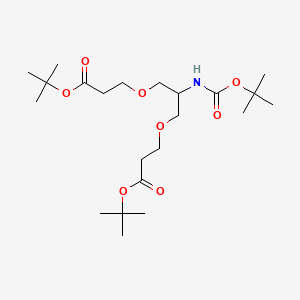

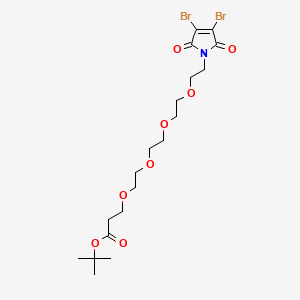

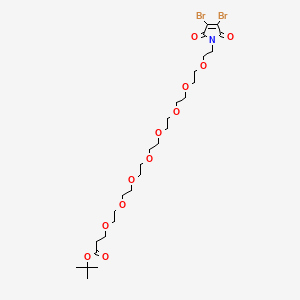

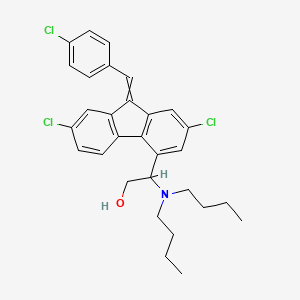

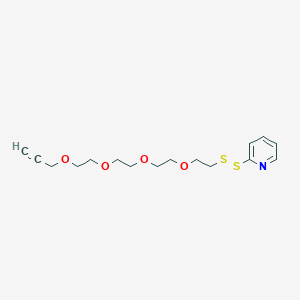

A1874 is a compound known as a PROteolysis TArgeting Chimera (PROTAC). It is a heterobifunctional molecule designed to degrade the bromodomain-containing protein 4 (BRD4) via the ubiquitin-proteasome system. This compound is based on nutlin, a small-molecule ligand that binds to the E3 ubiquitin ligase MDM2. This compound has shown significant potential in inhibiting the proliferation of various cancer cell lines .

Applications De Recherche Scientifique

A1874 has a wide range of scientific research applications, including:

Cancer Research: This compound has shown significant potential in inhibiting the proliferation of various cancer cell lines, including breast cancer and colon cancer

Epigenetic Studies: This compound is used to study the role of BRD4 in gene regulation and epigenetic modifications.

Drug Development: This compound serves as a model compound for developing new PROTACs targeting other proteins involved in cancer and other diseases.

Mécanisme D'action

Target of Action

A1874, also known as a PROteolysis TArgeting Chimera (PROTAC), is a heterobifunctional structured compound that primarily targets BRD4 and MDM2 . BRD4 is a member of the bromodomain and extra-terminal (BET) family, playing a crucial role in gene transcription. MDM2 is an E3 ubiquitin ligase that regulates the tumor suppressor protein p53 .

Mode of Action

This compound functions by recognizing and binding to BRD4 and MDM2 . This dual recognition allows this compound to degrade BRD4 via the ubiquitin-proteasome system . Simultaneously, it stabilizes p53, a crucial protein in cell cycle regulation and apoptosis .

Biochemical Pathways

Upon binding to BRD4 and MDM2, this compound triggers the degradation of BRD4, leading to the downregulation of downstream BRD4 regulators, such as MYC . MYC is a critical transcription factor involved in cell cycle progression, apoptosis, and cellular transformation. The degradation of BRD4 and the subsequent downregulation of MYC disrupt these cellular processes .

Pharmacokinetics

It’s known that this compound operates at nanomolar concentrations, suggesting a high potency

Result of Action

This compound has demonstrated potent anti-cancer activity. It inhibits cell viability, proliferation, cell cycle progression, and induces apoptosis in cancer cells . Specifically, it causes G1 arrest, inhibits colony formation, and reduces cell migration . Moreover, this compound has shown effectiveness against different cancer subtypes, including estrogen-receptor positive (ER+) and triple-negative breast cancer (TNBC) subtypes .

Action Environment

The action of this compound can be influenced by the genetic environment of the cells. For instance, cells with wild-type p53 status show significantly lower IC50 sensitivity to this compound compared to those with p53 mutation . Furthermore, this compound remains cytotoxic in BRD4-knockout colon cancer cells, indicating the existence of BRD4-independent mechanisms .

Analyse Biochimique

Biochemical Properties

A1874 interacts with BRD4, a protein that plays a key role in gene expression and cell cycle progression . It also interacts with MDM2, an E3 ubiquitin-protein ligase . The interaction with these proteins leads to the degradation of BRD4 and stabilization of p53 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by degrading BRD4, which leads to the downregulation of c-MYC, a protein involved in cell cycle progression and apoptosis . Additionally, this compound stabilizes p53, a tumor suppressor protein, leading to upregulation of P21, a cyclin-dependent kinase inhibitor .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with BRD4 and MDM2 . It binds to these proteins, leading to the degradation of BRD4 via the ubiquitin-proteasome system . This results in changes in gene expression, specifically the downregulation of c-MYC and upregulation of P21 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It degrades its target protein BRD4 by 98% with nanomolar potency

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome pathway, where it interacts with the E3 ubiquitin-protein ligase MDM2 . This interaction leads to the degradation of BRD4 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

A1874 is synthesized through a series of chemical reactions that involve the coupling of a BRD4-recognizing ligand with an MDM2-recognizing ligand. The synthesis typically involves the following steps:

Formation of the BRD4 ligand: This step involves the synthesis of a molecule that can specifically bind to BRD4.

Formation of the MDM2 ligand: This step involves the synthesis of a molecule that can specifically bind to MDM2.

Coupling Reaction: The BRD4 ligand and MDM2 ligand are coupled together using a linker molecule to form the final PROTAC structure.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are optimized to maximize yield.

Purification: The final product is purified using techniques such as chromatography to achieve the desired purity level.

Analyse Des Réactions Chimiques

Types of Reactions

A1874 undergoes several types of chemical reactions, including:

Degradation Reaction: this compound induces the degradation of BRD4 via the ubiquitin-proteasome system.

Stabilization Reaction: This compound stabilizes the tumor suppressor protein p53 by preventing its degradation.

Common Reagents and Conditions

The common reagents and conditions used in the reactions involving this compound include:

DMSO (Dimethyl sulfoxide): Used as a solvent for dissolving this compound.

Ubiquitin-Proteasome System Components: Required for the degradation of BRD4.

Major Products Formed

The major products formed from the reactions involving this compound include:

Degraded BRD4: Resulting from the degradation reaction.

Stabilized p53: Resulting from the stabilization reaction.

Comparaison Avec Des Composés Similaires

A1874 is unique compared to other similar compounds due to its dual role in degrading BRD4 and stabilizing p53. Similar compounds include:

JQ1: A BRD4 inhibitor that does not induce degradation.

CPI203: Another BRD4 inhibitor with a different mechanism of action.

I-BET151: A BRD4 inhibitor used in epigenetic studies.

This compound stands out due to its ability to induce the degradation of BRD4 and stabilize p53, making it a potent compound for cancer research and drug development .

Propriétés

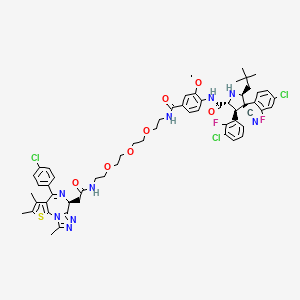

IUPAC Name |

(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-[4-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-methoxyphenyl]-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H62Cl3F2N9O7S/c1-32-33(2)80-56-48(32)51(35-11-14-37(59)15-12-35)67-44(53-71-70-34(3)72(53)56)29-47(73)65-19-21-77-23-25-79-26-24-78-22-20-66-54(74)36-13-18-43(45(27-36)76-7)68-55(75)52-49(39-9-8-10-41(61)50(39)63)58(31-64,46(69-52)30-57(4,5)6)40-17-16-38(60)28-42(40)62/h8-18,27-28,44,46,49,52,69H,19-26,29-30H2,1-7H3,(H,65,73)(H,66,74)(H,68,75)/t44-,46-,49-,52+,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNTVOAQOGRLQB-JJMBTQCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)NC(=O)C5C(C(C(N5)CC(C)(C)C)(C#N)C6=C(C=C(C=C6)Cl)F)C7=C(C(=CC=C7)Cl)F)OC)C8=CC=C(C=C8)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)NC(=O)[C@H]5[C@@H]([C@@]([C@@H](N5)CC(C)(C)C)(C#N)C6=C(C=C(C=C6)Cl)F)C7=C(C(=CC=C7)Cl)F)OC)C8=CC=C(C=C8)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H62Cl3F2N9O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1173.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide](/img/structure/B604964.png)